2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indazoles are one class of the most important nitrogen-containing heterocyclic compounds. The 2H-indazole motif is widely present in bioactive natural products and drug molecules that exhibit distinctive bioactivities .
Synthesis Analysis
Much attention has been paid to access diverse 2H-indazole derivatives. Among them, the late-stage functionalization of 2H-indazoles via C–H activation is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives .Molecular Structure Analysis
The molecular structure of 2H-indazoles is characterized by a nitrogen-containing heterocyclic compound. The 2H-indazole motif is widely present in bioactive natural products and drug molecules .Chemical Reactions Analysis
In the late-stage functionalization of 2H-indazoles, the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles and remote C–H functionalization at the benzene ring in 2H-indazoles have been achieved .Scientific Research Applications
Pharmacological Importance
- In Vivo Pharmacology of DuP 753 : DuP 753 (a compound structurally similar to 2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethan-1-one hydrochloride) demonstrates selective and competitive inhibition of angiotensin II (AII) receptor, indicating its potential in treating hypertension. It's particularly effective in models with high renin levels and doesn't cause a pressor response, differentiating it from some other treatments. Its antihypertensive efficacy is comparable to captopril, suggesting potential uses in managing hypertension, especially in renin-angiotensin system-related cases (Wong et al., 1991).
Chemotherapeutic Potential
- Antitumor Activity of Imidazole Derivatives : Imidazole derivatives, which include the core structure of this compound, show potential in antitumor activities. Specific derivatives like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have been reviewed for their antitumor properties, indicating the potential of this chemical class in developing new antitumor drugs and understanding different biological properties (Iradyan et al., 2009).
Role in Corrosion Inhibition
- Corrosion Inhibition by Imidazoline Derivatives : Imidazoline and its derivatives, structurally related to this compound, are known for their effective corrosion inhibition properties. They have a unique chemical structure that allows strong adsorption onto metal surfaces, forming a protective layer. These properties, combined with their low toxicity and cost, make them a significant point of interest in corrosion research (Sriplai & Sombatmankhong, 2023).
Role in Nanotechnology
- Transition-Metal-Based Zeolite Imidazolate Framework Nanofibers : Zeolite imidazolate frameworks (ZIFs), which are related to the chemical structure of interest, have been utilized for various applications due to their fascinating properties. The incorporation of transition-metal-based ZIF materials into one-dimensional fibrous materials opens new directions in research and potential applications in diverse fields (Sankar et al., 2019).
Antimicrobial and Antioxidant Properties
- Antimicrobial Activities of Imidazole : Imidazole, a core component of the compound , is a raw material for manufacturing anti-fungal drugs and bactericides. The antimicrobial properties of imidazole and its derivatives have been widely recognized, making it a valuable resource in developing new antimicrobial agents (American Journal of IT and Applied Sciences Research, 2022).
- Antioxidant Evaluation of Isoxazol-5(4H)-ones : Isoxazolone derivatives, to which this compound is structurally related, demonstrate significant biological and medicinal properties, including antioxidant activity. This indicates the potential of such compounds in various applications, especially as antioxidants (Laroum et al., 2019).
Future Directions
Properties
IUPAC Name |
2-(1H-imidazol-2-yl)-1-(2-methylphenyl)ethanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c1-9-4-2-3-5-10(9)11(15)8-12-13-6-7-14-12;/h2-7H,8H2,1H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCQGSURVRLJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CC2=NC=CN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.